3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline
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Overview
Description
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is a chemical compound that features a morpholine ring attached to a propoxy group, which is further connected to a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline typically involves the reaction of 4-nitroaniline with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the chloropropyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-[3-(Morpholin-4-yl)propoxy]-4-phenylenediamine.
Substitution: Depending on the electrophile used, various substituted morpholine derivatives can be formed.
Scientific Research Applications
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-[3-(morpholin-4-yl)propoxy]aniline: This compound has a similar structure but with a fluorine atom instead of a nitro group.
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine: This compound features a quinazoline ring and is used as a kinase inhibitor.
Uniqueness
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties
Biological Activity
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring and a nitro group, which contribute to its unique properties. Its chemical formula is C13H16N3O3, and it is characterized by the following structural components:
- Morpholine Ring : Enhances solubility and biological interaction.
- Nitro Group : Implicated in various biological activities, including enzyme inhibition.
The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. These kinases are crucial in various signaling pathways related to cancer progression. The nitro group in the compound allows for nucleophilic aromatic substitution reactions, which can modify enzymatic activity and lead to therapeutic effects against tumors.
Inhibition of Protein Kinases
Research indicates that this compound acts as an inhibitor of certain protein kinases involved in cancer pathways. This inhibition can lead to:
- Reduced Cell Proliferation : By targeting signaling pathways such as the MAPK pathway, the compound can significantly decrease tumor growth.
- Modulation of Cellular Responses : Interaction with protein kinases alters cellular signaling, which may enhance apoptosis in cancer cells.
Antimicrobial Activity
The nitro-containing structure of the compound suggests potential antimicrobial properties. Nitro compounds generally exhibit activity against various microorganisms through mechanisms such as:
- Reduction to Toxic Intermediates : The reduction of the nitro group can produce reactive intermediates that bind covalently to DNA, leading to cell death .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes and potential advantages of this compound:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
4-(2-Aminoethyl)morpholine | Contains morpholine and amino group | Kinase inhibition |
3-Fluoro-N-(2-morpholinoethyl)-4-nitroaniline | Fluorine substitution on the aniline | Enhanced potency against specific kinases |
N-[3-Fluoro-4-(morpholinopropoxy)phenyl] | Fluorinated phenyl ring | Potential anti-cancer properties |
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments have shown that this compound effectively inhibits cell proliferation in various cancer cell lines by targeting specific kinases.
- Mechanistic Insights : A study demonstrated that the compound interacts with key enzymes involved in tumor growth regulation, providing insights into its pharmacodynamics .
- Antimicrobial Testing : Preliminary tests indicate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections .
Properties
CAS No. |
919481-74-6 |
---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropoxy)-4-nitroaniline |
InChI |
InChI=1S/C13H19N3O4/c14-11-2-3-12(16(17)18)13(10-11)20-7-1-4-15-5-8-19-9-6-15/h2-3,10H,1,4-9,14H2 |
InChI Key |
IURFJYOZZDLPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=CC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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